1,6-Dimethylindazol-3-amine

Description

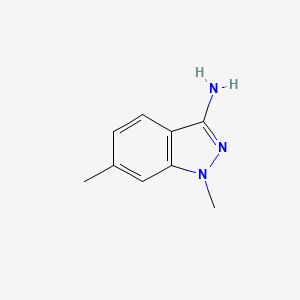

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethylindazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDQMXDUSNNSHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729795 |

Source

|

| Record name | 1,6-Dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276113-31-5 |

Source

|

| Record name | 1,6-Dimethyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1,6-Dimethylindazol-3-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 1,6-Dimethylindazol-3-amine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 1,6-Dimethylindazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a step-by-step protocol, from readily available starting materials to the final product, with an emphasis on the causal reasoning behind experimental choices. Furthermore, it establishes a complete framework for the analytical characterization of the target molecule, ensuring structural verification and purity assessment through modern spectroscopic and chromatographic techniques. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical and scientifically grounded resource for the preparation and validation of this key indazole derivative.

Introduction and Significance

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique bicyclic structure, comprising fused benzene and pyrazole rings, allows for diverse biological activities. The 3-aminoindazole scaffold, in particular, is a privileged structure found in a variety of kinase inhibitors and other targeted therapies.[1] The strategic placement of methyl groups at the N-1 and C-6 positions, as in 1,6-Dimethylindazol-3-amine, can significantly influence the molecule's pharmacological properties, including its potency, selectivity, and metabolic stability.

This guide outlines a logical and efficient synthetic route to 1,6-Dimethylindazol-3-amine and provides the necessary analytical protocols to confirm its identity and purity, thereby serving as a foundational tool for its application in research and development.

Synthesis of 1,6-Dimethylindazol-3-amine

The synthesis of substituted 3-aminoindazoles is frequently achieved through the cyclization of 2-halobenzonitriles with hydrazine.[2][3] Following the formation of the indazole core, selective N-alkylation is performed to yield the final product. The pathway described herein is a two-step process designed for efficiency and scalability.

Synthetic Workflow Diagram

Caption: Synthetic pathway from 4-Methyl-2-fluorobenzonitrile to 1,6-Dimethylindazol-3-amine.

Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[4] Hydrazine hydrate is highly toxic and corrosive, and dimethyl sulfate is a potent alkylating agent and suspected carcinogen; handle both with extreme caution.

Step 1: Synthesis of 6-Methyl-1H-indazol-3-amine

-

Rationale: This step involves a nucleophilic aromatic substitution followed by an intramolecular cyclization. Hydrazine acts as a binucleophile, first displacing the activated fluorine atom and then cyclizing onto the nitrile group to form the stable indazole ring system.[3] Ethanol is chosen as a suitable polar protic solvent for this reaction.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Methyl-2-fluorobenzonitrile (1.0 eq).

-

Add ethanol as the solvent (approx. 10 mL per gram of starting material).

-

Add hydrazine hydrate (80% solution, 3.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-Methyl-1H-indazol-3-amine.

-

Step 2: Synthesis of 1,6-Dimethylindazol-3-amine

-

Rationale: This step is a standard N-alkylation reaction. Potassium carbonate is used as a mild base to deprotonate the most acidic proton on the indazole ring (at the N-1 position), creating a nucleophilic anion. This anion then attacks the electrophilic methyl group of dimethyl sulfate (DMS) to form the N-C bond.[5] Acetone is a suitable polar aprotic solvent that readily dissolves the reactants and does not interfere with the reaction.

-

Procedure:

-

In a round-bottom flask, suspend 6-Methyl-1H-indazol-3-amine (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in acetone (approx. 15 mL per gram of indazole).

-

Stir the suspension vigorously. Add dimethyl sulfate (DMS, 1.2 eq) dropwise at room temperature.

-

After the addition is complete, heat the mixture to reflux (approx. 60 °C) and maintain for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure 1,6-Dimethylindazol-3-amine.

-

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the structure and assess the purity of the synthesized 1,6-Dimethylindazol-3-amine.

Characterization Workflow Diagram

Caption: Logical workflow for the analytical characterization of 1,6-Dimethylindazol-3-amine.

Spectroscopic and Chromatographic Data

The following tables summarize the expected analytical data for 1,6-Dimethylindazol-3-amine based on established principles and data from structurally related compounds.[6][7][8][9]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.50 | d | 1H | Aromatic H (H4) |

| ~ 6.90 | d | 1H | Aromatic H (H5) |

| ~ 6.70 | s | 1H | Aromatic H (H7) |

| ~ 4.10 | br s | 2H | -NH₂ |

| ~ 3.95 | s | 3H | N-CH₃ |

| ~ 2.45 | s | 3H | C6-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 152.0 | C3 (C-NH₂) |

| ~ 141.0 | C7a |

| ~ 139.5 | C3a |

| ~ 130.0 | C6 |

| ~ 122.0 | C5 |

| ~ 120.5 | C4 |

| ~ 108.0 | C7 |

| ~ 35.0 | N-CH₃ |

| ~ 21.5 | C6-CH₃ |

Table 3: Mass Spectrometry Data (ESI+)

| Parameter | Expected Value | Rationale |

|---|---|---|

| Calculated Exact Mass | C₉H₁₁N₃ = 161.0953 | --- |

| [M+H]⁺ | m/z 162.1031 | Protonated molecular ion. |

| Nitrogen Rule | Odd Molecular Weight | Consistent with the presence of an odd number (3) of nitrogen atoms.[10] |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3300 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[11] |

| 3100 - 3000 | Medium | C-H Aromatic Stretch | Ar-H |

| 2980 - 2850 | Medium | C-H Aliphatic Stretch | -CH₃ |

| 1640 - 1600 | Strong | N-H Scissoring | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Strong | C=C & C=N Aromatic Stretch | Indazole Ring |

High-Performance Liquid Chromatography (HPLC) Protocol

-

Rationale: Reversed-phase HPLC is the standard method for assessing the purity of small organic molecules. A C18 column provides a nonpolar stationary phase, while a gradient of an organic solvent (acetonitrile) in an acidified aqueous mobile phase allows for the elution and separation of the polar analyte from potential impurities.[9] The acidic modifier (formic acid) ensures the basic amine is protonated, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the column.[9]

-

Method Parameters:

Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 15 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Detector UV at 254 nm Injection Volume 10 µL | Sample Prep | ~1 mg/mL in 50:50 Acetonitrile/Water |

Conclusion

This guide provides a detailed, scientifically-backed framework for the synthesis and comprehensive characterization of 1,6-Dimethylindazol-3-amine. By explaining the rationale behind the chosen synthetic methods and analytical techniques, it equips researchers with the necessary knowledge to produce and validate this important chemical entity. The protocols and expected data serve as a reliable reference for ensuring the quality and integrity of the compound for its use in further scientific investigation, particularly in the field of drug discovery.

References

-

Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

Beilstein Journals. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Retrieved from [Link]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

- Google Patents. (n.d.). EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof.

-

MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

-

National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]

-

Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Retrieved from [Link]

-

PubMed. (1997). Determination of dimethylamine in biological samples by high-performance liquid chromatography. Retrieved from [Link]

-

LCGC Europe. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

-

YouTube. (2021). 22.3 Synthesis of Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

- Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 1H-indazol-3-amine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-7-en-6-yliden)amines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethylamine - IR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethylamine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethylamine - Mass spectrum (electron ionization). Retrieved from [Link]

Sources

- 1. EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof - Google Patents [patents.google.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,6-Dimethylindazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1,6-Dimethylindazol-3-amine, a heterocyclic amine of significant interest in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is a prerequisite for successful lead optimization, formulation development, and pharmacokinetic profiling. This document moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols for the determination of key parameters such as aqueous solubility, lipophilicity (LogD), and ionization constant (pKa). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, making it an ideal core for designing potent and selective ligands for a wide array of biological targets.[3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[4][5]

1,6-Dimethylindazol-3-amine belongs to this critical class of compounds. As a substituted 3-aminoindazole, its properties are governed by the interplay between the aromatic ring system, the basic amino group at the 3-position, and the methyl substitutions on the indazole nitrogen and the benzene ring. A quantitative understanding of its physicochemical properties is not merely academic; it directly informs its "drug-likeness" and potential for development into a therapeutic agent.

Chemical Identity and Core Properties

A precise definition of the molecule is the foundation of all subsequent analysis.

| Identifier | Value | Source |

| IUPAC Name | 1,6-Dimethyl-1H-indazol-3-amine | N/A |

| CAS Number | 1780910-53-3 | [6] |

| Molecular Formula | C₁₀H₁₃N₃ | N/A |

| Molecular Weight | 175.23 g/mol | N/A |

| Canonical SMILES | CC1=CC2=C(C=C1)N(N=C2N)C | N/A |

| InChIKey | Not Publicly Available | N/A |

Note: Data for the specific isomer 1,6-Dimethylindazol-3-amine is limited in public databases. Data from closely related isomers, such as 1,3-dimethyl-1H-indazol-6-amine, may be used as a proxy for computational estimates but must be confirmed experimentally. For instance, the related compound 1,3-dimethyl-1H-indazol-6-amine has a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol .[7]

Lipophilicity: The Balance Between Phases

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile, including absorption, distribution, membrane permeability, and metabolic clearance. It is most commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for the ionizable species at a specific pH.[8]

Importance in Drug Development

For an orally administered drug, a delicate balance of lipophilicity is required. The molecule must be sufficiently lipophilic to partition from the aqueous environment of the gastrointestinal tract into and across the lipid bilayer of intestinal epithelial cells. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance by cytochrome P450 enzymes, and non-specific binding to plasma proteins, ultimately reducing the free drug concentration at the target site.

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[9][10] This protocol describes the determination of LogD at pH 7.4, which simulates the pH of blood plasma.[11]

Principle: The compound is dissolved in a biphasic system of n-octanol and a pH 7.4 phosphate buffer. After allowing the system to reach equilibrium, the concentration of the compound in each phase is measured, and the ratio is calculated.

Methodology:

-

Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of 1-octanol and 0.1 M phosphate-buffered saline (PBS) at pH 7.4 in a large separatory funnel for 24 hours.[11] Allow the layers to separate completely for at least 12 hours. Drain each layer into separate, sealed storage vessels. This pre-saturation is critical to prevent volume changes during the experiment.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1,6-Dimethylindazol-3-amine in a minimal amount of DMSO.[11]

-

Partitioning:

-

In a series of triplicate glass vials, add 5 mL of the pre-saturated PBS (pH 7.4).

-

Add 5 mL of the pre-saturated n-octanol.

-

Spike each vial with 50 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

-

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator. Agitate gently at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Avoid vigorous shaking that can cause emulsification.

-

Phase Separation: Centrifuge the vials at >2000 x g for 15 minutes to ensure a clean separation of the two phases.

-

Sampling:

-

Carefully remove a known aliquot (e.g., 1 mL) from the aqueous (bottom) layer using a glass syringe.

-

Carefully remove a known aliquot (e.g., 1 mL) from the n-octanol (top) layer.

-

-

Quantification: Analyze the concentration of 1,6-Dimethylindazol-3-amine in each aliquot using a validated HPLC-UV method. A calibration curve must be prepared for quantification in both n-octanol and PBS matrices.

-

Calculation:

-

The distribution coefficient (D) is calculated as: D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogD is the base-10 logarithm of D: LogD = log₁₀(D).[11]

-

Diagram: Workflow for Shake-Flask LogD Determination

Caption: Standard workflow for LogD determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is arguably one of the most critical early-stage physicochemical parameters. An active pharmaceutical ingredient (API) must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target.[12]

Importance in Drug Development

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can terminate a drug candidate's progression.[13] According to the Biopharmaceutics Classification System (BCS), an API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[14]

Experimental Protocol: Equilibrium pH-Solubility Profile

This protocol determines the equilibrium solubility of the compound at different pH values, reflecting the physiological range of the human gastrointestinal tract (pH 1.2, 4.5, and 6.8).[14]

Principle: An excess of the solid compound is suspended in buffers of varying pH. The suspensions are agitated until equilibrium is reached, at which point the supernatant is filtered, and the concentration of the dissolved compound is measured.

Methodology:

-

Buffer Preparation: Prepare the following buffers: 0.1 N HCl (for pH 1.2), 0.1 M acetate buffer (pH 4.5), and 0.1 M phosphate buffer (pH 6.8).[14] All buffers should be pre-warmed to the experimental temperature (37 °C).

-

Sample Preparation: In triplicate for each pH point, add an excess amount of solid 1,6-Dimethylindazol-3-amine to a glass vial. "Excess" means enough solid material will remain undissolved at equilibrium; a starting point is to add 2-5 mg of compound to 1 mL of buffer.

-

Equilibration: Add 1 mL of the appropriate pH buffer to each vial. Seal the vials and place them in a temperature-controlled shaker set to 37 ± 1 °C.[15] Agitate the samples for a minimum of 48-72 hours.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, sample the suspensions at various time points (e.g., 24, 48, and 72 hours). The system is at equilibrium when the concentration of the compound in solution plateaus.[15]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at 37 °C for 1 hour. Filter the supernatant through a 0.22 µm PVDF syringe filter to remove all undissolved solids. The first few drops of filtrate should be discarded to avoid any adsorption losses onto the filter membrane.

-

Sample Dilution: Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation.[15]

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated, stability-indicating HPLC-UV method.[15]

-

Final pH Measurement: Measure and record the pH of the remaining suspension to ensure it has not shifted during the experiment.[15]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like 1,6-Dimethylindazol-3-amine, the amino group can be protonated. This ionization state profoundly influences solubility, permeability, and receptor binding.

Importance in Drug Development

The pKa value dictates the charge of a molecule at a given pH. The amine functionality is the most common functional group in drug molecules, and its basicity is a key physicochemical property.[16] The protonated, cationic form of an amine often exhibits higher aqueous solubility but lower membrane permeability compared to the neutral form. Understanding the pKa is essential for predicting a drug's behavior in different compartments of the body (e.g., stomach pH ~1.5-3.5 vs. intestine pH ~6.0-7.4).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination, especially for compounds with sufficient solubility.[17]

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored with a calibrated electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[18][19]

Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode at the experimental temperature using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Sample Preparation: Accurately weigh and dissolve a known amount of 1,6-Dimethylindazol-3-amine in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-5 mM).

-

Titration - Acidification: Begin by titrating the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate the basic amine fully.

-

Titration - Basification: Titrate the resulting acidic solution with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH). Add the titrant in small, precise increments using an automated titrator or a calibrated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point, where all the protonated amine has been neutralized.

-

The half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) corresponds to the point where the concentrations of the protonated (conjugate acid) and neutral (base) forms are equal.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the conjugate acid.[19]

-

Diagram: pKa Determination Logic

Caption: Logical flow from titration data to pKa value.

Conclusion

The physicochemical properties of 1,6-Dimethylindazol-3-amine—lipophilicity, aqueous solubility, and ionization—are interconnected and foundational to its potential as a drug candidate. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data. This information is indispensable for constructing predictive models of ADME (Absorption, Distribution, Metabolism, and Excretion), guiding formulation strategies, and ultimately, enabling the rational design of new and effective medicines based on the valuable indazole scaffold.

References

-

Comer, J. & Tam, K. (1996). Lipophilicity Profiles: An Inter-laboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Bio-protocol. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

-

Enamine. (2019). LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Afonso, C., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2024). Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. Retrieved from [Link]

-

Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7356. [Link]

-

Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. [Link]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

-

World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. [Link]

-

Manallack, D. T., et al. (2013). The Significance of pKa in Drug Discovery and Development. Chemistry, 19(1), 2-16. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Teva API. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. Working document QAS/17.699/Rev.2. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19354457, 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

-

Zhang, Z., et al. (2024). A Deep Learning Method with Multimodal Learning for Protein pKa Prediction. Journal of Chemical Information and Modeling. [Link]

-

The Organic Chemistry Tutor. (2020, August 12). How to find pKa and Ka from a Titration Curve. YouTube. [Link]

-

SCM. (2025). pKa values — Tutorials 2025.1 documentation. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 221681-92-1 | Product Name : 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 545-557. [Link]

-

ResearchGate. (2012). (PDF) 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11542827, 2,3-dimethyl-2H-indazol-6-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). 1,3-Dimethyl-1H-indazol-6-amine. NCBI. [Link]

- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. [Link]

-

University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 1,6-Dimethyl-1H-indazol-5-amine CAS#: 1780910-53-3 [m.chemicalbook.com]

- 7. 1,3-Dimethyl-1H-indazol-6-amine | C9H11N3 | CID 19354457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]

- 13. tapi.com [tapi.com]

- 14. who.int [who.int]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. webhome.auburn.edu [webhome.auburn.edu]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. byjus.com [byjus.com]

- 19. youtube.com [youtube.com]

Whitepaper: A Comprehensive Guide to the Solid-State Analysis of 1,6-Dimethylindazol-3-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activity. The specific solid-state form of an Active Pharmaceutical Ingredient (API), such as 1,6-dimethylindazol-3-amine, is a critical determinant of its downstream performance, influencing everything from stability and manufacturability to bioavailability and therapeutic efficacy. This technical guide provides a comprehensive, field-proven framework for the thorough solid-state characterization of 1,6-dimethylindazol-3-amine. We will detail an integrated, multi-technique workflow, explaining not just the "how" but the fundamental "why" behind each experimental choice. By correlating data from Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), and thermal analysis (DSC/TGA), this guide establishes a self-validating system for unambiguously determining and understanding the crystalline form of this important molecular entity.

A Note on the Subject Compound: As of the writing of this guide, a public crystal structure for the specific isomer 1,6-dimethylindazol-3-amine is not available in crystallographic databases. Therefore, to provide a tangible and data-rich learning experience, this document will use the crystallographic data of the closely related isomer, 1,3-dimethyl-1H-indazol-6-amine , as a detailed, illustrative case study. The principles, workflows, and interpretation logic presented are directly applicable to the analysis of the title compound. The crystal data for this illustrative compound has been published and provides an excellent foundation for demonstrating the analytical techniques discussed.[1][2]

The Imperative of Solid-State Characterization in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physical properties of the API. The specific arrangement of molecules in a crystal lattice—its solid form—can vary, leading to different polymorphs, solvates, or hydrates. These different forms, while chemically identical, can possess divergent physical properties:

-

Solubility & Dissolution Rate: Directly impacts bioavailability. A more soluble form can lead to better absorption and therapeutic effect.

-

Stability: Affects shelf-life and degradation pathways. An unstable form can convert to a less soluble or inactive form over time.

-

Mechanical Properties: Influences manufacturability, such as powder flow, compaction, and tablet formulation.

Failing to identify and control the optimal solid form early in development can lead to costly delays, batch failures, and unforeseen clinical outcomes. A multi-technique approach is therefore not just best practice; it is a necessity for de-risking the development process.

The Integrated Analytical Workflow

A robust characterization is not the result of a single experiment but a synthesis of complementary data. Each technique provides a unique piece of the puzzle, and their combination creates a self-validating, comprehensive picture of the material. The logical flow of this analysis ensures that each step builds upon the last, from definitive atomic-level structure to bulk material properties and thermal behavior.

Caption: Integrated workflow for solid-state characterization.

Experimental Methodologies & Data Interpretation

Synthesis and Crystal Growth: The Foundation

The quality of any analytical data is contingent upon the quality of the starting material. The synthesis of indazole amines often involves cyclization reactions. For our illustrative compound, 1,3-dimethyl-1H-indazol-6-amine, a known synthesis involves the methylation of 3-methyl-6-nitro-1H-indazole followed by the reduction of the nitro group.[1][2]

Expert Insight: The final purification step is critical. Trace impurities can inhibit crystallization or, worse, become incorporated into the crystal lattice, confounding analysis. Recrystallization from a suitable solvent system is the most common method to achieve the high purity (>99.5%) required for crystallographic studies.

Protocol: Single Crystal Growth (Slow Evaporation)

-

Solvent Screening: Dissolve 10-20 mg of purified 1,6-dimethylindazol-3-amine in small volumes (0.5-1.0 mL) of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile) in separate small vials to find a system where the compound is sparingly soluble.

-

Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate matter.

-

Crystallization: Cover the vial with a cap pierced with a few small holes (using a needle) to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Harvesting: Once well-formed, prismatic crystals are observed, carefully harvest them using a spatula or loop.

Single-Crystal X-ray Diffraction (SC-XRD): The Atomic Blueprint

SC-XRD is the gold standard for structure determination.[3][4] It provides an unambiguous 3D map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and the packing arrangement of molecules.[5] This is the only technique that can definitively prove the molecular structure and stereochemistry in the solid state.

Protocol: SC-XRD Data Collection and Structure Refinement

-

Crystal Selection: Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.

-

Mounting: Mount the crystal on a cryoloop or glass fiber attached to a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), collecting the diffraction pattern on a detector.[6]

-

Data Reduction: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of all reflections are integrated and corrected for experimental factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data using a least-squares algorithm until the calculated and observed diffraction patterns show the best possible agreement.[1]

Data Presentation: Crystallographic Data for 1,3-dimethyl-1H-indazol-6-amine (Illustrative Example)

| Parameter | Value | Reference |

| Chemical Formula | C₉H₁₁N₃ | [1][2] |

| Formula Weight | 161.21 g/mol | [1][2] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pca2₁ | [1][2] |

| a (Å) | 18.3004 (10) | [1][2] |

| b (Å) | 8.3399 (7) | [1][2] |

| c (Å) | 5.6563 (1) | [1][2] |

| Volume (ų) | 863.28 (9) | [1][2] |

| Z (molecules/cell) | 4 | [1][2] |

| Temperature (K) | 293 | [1][2] |

| Radiation (λ, Å) | Mo Kα (0.71073) | [1][2] |

| R-factor (R1) | 0.055 | [1][2] |

Expert Insight: The R-factor (or R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value of ~0.05 (5.5%) indicates a well-refined and reliable structure. The data reveals that in the crystal, molecules of 1,3-dimethyl-1H-indazol-6-amine are linked by intermolecular N—H···N hydrogen bonds, which dictate the packing arrangement.[1]

Powder X-ray Diffraction (PXRD): The Bulk Fingerprint

While SC-XRD analyzes a single, perfect crystal, PXRD analyzes a powder sample containing millions of microcrystals in random orientations.[7][8] This is crucial because the properties of the bulk material are what matter in a pharmaceutical formulation. PXRD provides a unique "fingerprint" for a specific crystalline phase.[9][10] Its primary roles are to confirm that the bulk material is the same phase as the single crystal and to identify the presence of different polymorphs or impurities.[11]

Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount (~20-50 mg) of the crystalline material to a fine, uniform powder to ensure random orientation of the crystallites.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

-

Data Acquisition: Place the sample in the diffractometer. The instrument scans a range of 2θ angles (the angle between the incident and diffracted X-ray beams), recording the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the cell.

Causality: By comparing the experimental PXRD pattern of the bulk powder to a pattern calculated from the SC-XRD data, we can confirm phase purity. If they match, we have high confidence that the bulk material consists of a single crystalline phase, the structure of which has been definitively solved.

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are indispensable for understanding the stability, melting behavior, and potential for phase transitions.

3.4.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[12] It detects thermal events such as melting, crystallization, and solid-solid phase transitions.[13][14][15][16]

Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the powder sample into an aluminum DSC pan.

-

Sealing: Crimp the pan with a lid. For volatile samples, hermetically sealed pans should be used.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Interpretation: The resulting thermogram plots heat flow versus temperature. An endothermic event (like melting) appears as a peak, while an exothermic event (like crystallization) appears as a trough. The onset temperature of the melting peak is taken as the melting point.

3.4.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[17][18] It is primarily used to determine thermal stability and to quantify the amount of volatile material (e.g., water or residual solvent) in the crystal lattice.[19][20][21]

Protocol: TGA Analysis

-

Sample Preparation: Weigh 5-10 mg of the powder sample into a TGA pan (typically ceramic or platinum).

-

Analysis: Place the pan onto the TGA's microbalance. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Interpretation: The TGA curve plots percent weight loss versus temperature. A sharp weight loss at temperatures below ~120°C often indicates the loss of water or a volatile solvent. The temperature at which significant degradation begins is a measure of the compound's thermal stability.

Synthesizing the Data: A Self-Validating Conclusion

The true power of this workflow lies in the integration of all data points. No single result is interpreted in isolation.

Caption: Correlation of data from multiple analytical techniques.

Example of Integrated Reasoning:

-

SC-XRD provides the definitive structure of a single crystal of 1,6-dimethylindazol-3-amine.

-

A theoretical powder pattern is calculated from this structure.

Conclusion

The solid-state characterization of an API like 1,6-dimethylindazol-3-amine is a foundational activity in pharmaceutical development. By employing an integrated workflow that combines the definitive structural information from SC-XRD with the bulk-phase and thermal properties data from PXRD, DSC, and TGA, researchers can build a complete and self-validating understanding of the material. This rigorous, multi-faceted approach is essential for ensuring the quality, stability, and performance of the final drug product, thereby mitigating risks and accelerating the path to clinical success.

References

-

Thermogravimetric Analysis (TGA) for Material Characterization. ResolveMass Laboratories Inc. [Link]

-

Solid State Characterization. HTD Biosystems. [Link]

-

TGA - Thermogravimetric Analysis. Materials Characterization Services. [Link]

-

Thermogravimetric analysis. Wikipedia. [Link]

-

Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. ResearchGate. [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. [Link]

-

A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. [Link]

-

GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

-

Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. Digital New Zealand. [Link]

-

Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. IntechOpen. [Link]

-

Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. PubMed. [Link]

-

The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

X-ray powder diffraction analysis: Significance and symbolism. Wisdom Library. [Link]

-

Single Crystal X-ray Diffraction. University of York. [Link]

-

Single crystal X-ray diffraction analysis. Saint Petersburg State University. [Link]

-

Single-crystal X-ray Diffraction. Carleton College. [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. [Link]

-

1,3-Dimethyl-1H-indazol-6-amine. National Center for Biotechnology Information. [Link]

-

Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid.

-

1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. [Link]

-

1,3-Dimethyl-1H-indazol-6-amine. PubChem. [Link]

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 7. researchgate.net [researchgate.net]

- 8. X-ray powder diffraction analysis: Significance and symbolism [wisdomlib.org]

- 9. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. Solid State Characterization | HTD Biosystems [htdcorp.com]

- 14. researchgate.net [researchgate.net]

- 15. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide | Record | DigitalNZ [digitalnz.org]

- 16. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 18. torontech.com [torontech.com]

- 19. TGA - Thermogravimetric Analysis | Materials Characterization Services [mat-cs.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

The Indazole Nucleus: A Journey from Serendipitous Discovery to Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a "Privileged" Heterocycle

Indazole, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, stands as a testament to the enduring power of chemical synthesis and the often-unpredictable path of drug discovery.[1][2][3][4] Though rare in nature, the indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, a testament to its ability to interact with a wide array of biological targets with high affinity and specificity.[1] This guide provides a comprehensive exploration of the discovery and history of indazole derivatives, from their initial synthesis in the late 19th century to their current status as the core of numerous blockbuster drugs. We will delve into the evolution of synthetic methodologies, the key scientific minds that shaped the field, and the landmark discoveries that unveiled the vast therapeutic potential of this remarkable heterocyclic system.

Part 1: The Dawn of Indazole Chemistry: Pioneers and Foundational Syntheses

The story of indazole begins with one of the giants of organic chemistry, Emil Fischer . While widely celebrated for his monumental work on sugars and purines, Fischer was also the first to describe the synthesis of an indazole derivative. In 1883, his laboratory reported that the thermal cyclization of o-hydrazino cinnamic acid yielded 1(H)-indazole.[4] This initial foray, though perhaps overshadowed by his other achievements, laid the crucial groundwork for over a century of indazole chemistry.

One of the earliest and most enduring methods for the synthesis of 1H-indazoles is the Jacobson Indazole Synthesis . First described in 1893, this method involves the intramolecular cyclization of N-nitroso derivatives of o-toluidines.[5][6] The reaction proceeds through the diazotization of the corresponding o-alkylaniline, followed by an intramolecular cyclization. A significant modification of this, often referred to as the Jacobsen modification, involves the nitrosation of the N-acetyl derivative of a 2-alkylaniline, which can provide a more practical route for certain substrates.[6][7]

The Jacobson synthesis provided a reliable, albeit sometimes harsh, method for accessing the 1H-indazole core and remained a cornerstone of indazole chemistry for many decades.

Experimental Protocol: Classical Jacobson Indazole Synthesis

A representative procedure for the Jacobson synthesis is the preparation of indazole from N-nitroso-o-acetotoluidide, as detailed in Organic Syntheses.[5]

Step 1: Acetylation of o-Toluidine o-Toluidine is acetylated using acetic anhydride in glacial acetic acid. The reaction is exothermic and requires cooling.

Step 2: Nitrosation The resulting o-acetotoluidide is then nitrosated using a stream of nitrous gases, typically generated by the reaction of sodium nitrite with a strong acid. This step is conducted at low temperatures (1-4 °C) to ensure the stability of the nitroso intermediate.

Step 3: Cyclization and Isolation The N-nitroso-o-acetotoluidide is then subjected to conditions that promote intramolecular cyclization to form the indazole ring. The product is then extracted and purified.

Part 2: The Evolution of Synthetic Strategies: Expanding the Indazole Toolkit

While the classical methods provided access to the basic indazole scaffold, the burgeoning field of medicinal chemistry demanded more versatile and efficient synthetic routes to access a wider range of substituted derivatives. This led to the development of numerous innovative methodologies throughout the 20th and into the 21st century.

The Davis-Beirut Reaction: A Gateway to 2H-Indazoles

A significant advancement in indazole synthesis was the development of the Davis-Beirut reaction . This powerful method provides a facile route to 2H-indazoles and indazolones from readily available starting materials. The reaction involves the base-catalyzed cyclization of o-nitrobenzylamines. A key feature of this reaction is its ability to proceed under both acidic and basic conditions, offering flexibility in substrate scope and reaction conditions.

The mechanism of the Davis-Beirut reaction under basic conditions is believed to proceed through the formation of a carbanion intermediate, which then undergoes an intramolecular cyclization with the nitro group.

Modern Marvels: Metal-Catalyzed Cross-Coupling and C-H Functionalization

The advent of transition-metal catalysis revolutionized organic synthesis, and indazole chemistry was no exception. Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for the construction and functionalization of the indazole ring system. These methods allow for the precise and efficient introduction of a wide variety of substituents, enabling the rapid generation of diverse compound libraries for drug discovery screening.

More recently, direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of the indazole core. These reactions obviate the need for pre-functionalized starting materials, offering a more atom-economical and streamlined approach to the synthesis of complex indazole derivatives.

Part 3: From Bench to Bedside: The Rise of Indazole-Containing Drugs

The true impact of indazole chemistry lies in its profound contributions to medicine. The unique structural and electronic properties of the indazole nucleus make it an ideal scaffold for interacting with a diverse range of biological targets, leading to the development of drugs for a wide spectrum of diseases.

A Serendipitous Discovery: The Anti-emetic Power of Granisetron

One of the first major breakthroughs in the therapeutic application of indazole derivatives was the discovery of Granisetron . Developed by Beecham Pharmaceuticals in the mid-1980s, Granisetron is a potent and selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly that induced by chemotherapy and radiation.

The synthesis of Granisetron involves the coupling of two key building blocks: 1-methyl-indazole-3-carboxylic acid and a bicyclic amine, endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.

The Tyrosine Kinase Inhibitor Revolution: Axitinib and Pazopanib

The 21st century has witnessed the rise of targeted cancer therapies, with tyrosine kinase inhibitors (TKIs) at the forefront. The indazole scaffold has proven to be a remarkably effective core for the design of potent and selective TKIs.

Axitinib (Inlyta®) , developed by Pfizer, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) and is approved for the treatment of advanced renal cell carcinoma.[8]

Pazopanib (Votrient®) , developed by GlaxoSmithKline, is another multi-targeted TKI that inhibits VEGFRs, platelet-derived growth factor receptors (PDGFRs), and other kinases. It is also used in the treatment of renal cell carcinoma and soft tissue sarcoma.[9][10][11]

The syntheses of these complex molecules are multi-step processes that rely on a combination of classical and modern synthetic methodologies, showcasing the sophistication of contemporary drug manufacturing.

Part 4: The Future of Indazole Derivatives: New Frontiers and Uncharted Territories

The journey of indazole derivatives is far from over. The inherent versatility of the indazole scaffold continues to inspire medicinal chemists to explore new therapeutic frontiers. Current research is focused on developing novel indazole-based compounds for a range of diseases, including neurodegenerative disorders, infectious diseases, and inflammatory conditions.[2]

The application of cutting-edge technologies such as artificial intelligence and machine learning in drug design is poised to accelerate the discovery of new indazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of complex biological pathways deepens, the "privileged" indazole scaffold will undoubtedly continue to play a central role in the development of the next generation of life-saving medicines.

Conclusion

From its humble beginnings in the laboratory of a 19th-century chemical luminary to its current status as a cornerstone of modern pharmacology, the indazole nucleus has carved an indelible mark on the landscape of science and medicine. The history of indazole derivatives is a compelling narrative of scientific curiosity, synthetic innovation, and the relentless pursuit of therapeutic solutions. For researchers, scientists, and drug development professionals, the story of indazole serves as both an inspiration and a practical guide, demonstrating the profound impact that a single heterocyclic scaffold can have on human health.

References

- A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase Inhibitor. (2024). World Scientific Publishing.

- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals.

- A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. (2024). World Scientific Publishing.

- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (2025). Benchchem.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- US9580406B2 - Processes for the preparation of axitinib - Google P

- indazole - Organic Syntheses Procedure.

- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed.

- A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (2025).

- Design, Synthesis, and Biological Evaluation of Axitinib Deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.

- Axitinib synthesis - ChemicalBook.

- Synthesis of Axitinib.

- A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. (2025). Benchchem.

- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals.

- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006).

- Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermedi

- AXITINIB - New Drug Approvals. (2015).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. rroij.com [rroij.com]

- 10. worldscientific.com [worldscientific.com]

- 11. worldscientific.com [worldscientific.com]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Indazole Compounds

Foreword: The Indazole Scaffold as a Cornerstone of Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] This designation is earned by its remarkable versatility in binding to a wide array of biological targets, leading to a diverse spectrum of pharmacological activities.[3][4] Marketed drugs such as axitinib and pazopanib, both potent kinase inhibitors used in cancer therapy, underscore the clinical success of indazole-based agents.[1][5] The continued exploration of novel indazole compounds is therefore a highly promising avenue in the quest for new therapeutics to address unmet medical needs, from oncology to neurodegenerative and infectious diseases.[6][7]

This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals engaged in the biological evaluation of new chemical entities (NCEs) built around the indazole core. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind constructing a screening cascade—a multi-tiered approach designed to efficiently identify promising lead compounds, validate their activity, and elucidate their mechanism of action.

The Screening Cascade: A Strategic Multi-Tiered Approach

A robust screening strategy does not rely on a single assay but rather on a logical progression of experiments. This "screening cascade" is designed to triage large numbers of compounds efficiently, starting with broad, high-throughput assays and moving towards more complex, resource-intensive studies for only the most promising candidates. This approach maximizes efficiency and minimizes the risk of advancing false positives.

Caption: The tiered biological screening cascade for novel compounds.

Tier 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly assess a library of novel indazole compounds for any biological activity of interest, often in a high-throughput screening (HTS) format.[8][9] For anticancer drug discovery, the most common starting point is a cell viability or cytotoxicity assay.[8]

Core Concept: Cell Viability Assays

These assays measure the overall health of a cell population after exposure to a test compound. A reduction in cell viability suggests potential cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. The MTT and XTT assays are workhorse methods for this purpose due to their robustness, cost-effectiveness, and scalability.[10][11]

-

Principle of Tetrazolium Salt Reduction: Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce a tetrazolium salt to a colored formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[13] The key difference is that the MTT formazan is insoluble and requires a solubilization step, while the XTT formazan is water-soluble, simplifying the protocol.[11][12]

Detailed Protocol: MTT Cell Viability Assay

This protocol provides a general framework. Optimization of cell seeding density and incubation times is critical for each specific cell line.[10]

Materials:

-

96-well flat-bottom cell culture plates

-

Novel indazole compounds dissolved in DMSO (stock solution)

-

Selected cancer cell line (e.g., A549 - lung carcinoma, K562 - leukemia)[14]

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)[13]

-

Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[15]

-

Multi-channel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[11] Replace the old medium with 100 µL of medium containing the test compounds. Include appropriate controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank: Wells with medium only (no cells).

-

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[10]

-

MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution to each well.[10][13] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background correction.[11]

Tier 2: Hit Confirmation and Secondary Screening

Compounds that show significant activity in the primary screen (defined as "hits") must be validated. This tier aims to confirm the activity, eliminate artifacts, and begin to probe the specificity of the compound's effect.

Dose-Response and IC₅₀ Determination

The first step is to confirm the hit by re-testing it in a dose-response format. This involves treating cells with a wider range of concentrations (typically using a semi-log dilution series) to generate a sigmoidal curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value is a quantitative measure of a compound's potency and is essential for comparing different compounds and for Structure-Activity Relationship (SAR) studies.[16]

Target-Based Secondary Assays

Given that many indazole derivatives are known to be potent kinase inhibitors, a logical next step is to screen confirmed hits against specific protein kinases that are known oncogenic drivers.[17][18]

-

Core Concept: In Vitro Kinase Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[19] Luminescence-based assays, such as the ADP-Glo™ assay, are widely used. They quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[20] Less ADP produced in the presence of an inhibitor indicates greater target inhibition.[20]

Data Presentation: Comparing Potency of Novel Indazoles

Summarizing quantitative data in a clear, structured table is crucial for analysis and decision-making.

| Compound ID | Structure Modification | Target Cell Line | IC₅₀ (µM) | Target Kinase | Kinase IC₅₀ (nM) |

| IND-001 | 5-chloro-N-phenyl | A549 | 1.2 | VEGFR2 | 15 |

| IND-002 | 5-methoxy-N-phenyl | A549 | 8.5 | VEGFR2 | 250 |

| IND-003 | 5-chloro-N-pyridyl | A549 | 0.8 | VEGFR2 | 8 |

| Doxorubicin | (Positive Control) | A549 | 0.2 | N/A | N/A |

| Axitinib | (Reference Drug) | A549 | 0.1 | VEGFR2 | 0.2 |

Table 1: Hypothetical screening data for novel indazole compounds against the A549 lung cancer cell line and the VEGFR2 kinase. This data illustrates how SAR can be inferred; for example, the pyridyl group in IND-003 appears more potent than the phenyl group in IND-001.

Tier 3: Mechanism of Action (MoA) Elucidation

Once a compound is confirmed to have potent on-target activity, the next critical phase is to understand how it affects the cancer cells. MoA studies provide insight into the cellular consequences of target inhibition.

Caption: A potential mechanism of action for an indazole-based kinase inhibitor.

Apoptosis Assays

Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent.[21] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[22]

-

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[23] Dual staining allows for the differentiation of four cell populations:

-

Live cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Necrotic cells: Annexin V- / PI+

-

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

Flow cytometer

-

Cells treated with indazole compound (and controls)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)[22]

-

Cold PBS, 1.5 mL microcentrifuge tubes

Procedure:

-

Cell Preparation: Harvest both adherent and floating cells from your culture plates after treatment. It is crucial to collect floating cells as they are often apoptotic.[24]

-

Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet. This removes any residual media.[21]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[21]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution (volumes may vary by manufacturer).[21]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

Many kinase inhibitors exert their effects by causing cells to arrest at specific checkpoints in the cell cycle, preventing proliferation.[25] Flow cytometry analysis of DNA content is a standard method to assess cell cycle distribution.[26]

-

Principle: A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used to stain permeabilized cells.[27] The amount of fluorescence emitted by a cell is directly proportional to its DNA content.[27] This allows for the quantification of cells in different phases:

-

G0/G1 phase: Normal (2N) DNA content.

-

S phase: Intermediate DNA content as DNA is being synthesized.

-

G2/M phase: Doubled (4N) DNA content.[28]

-

An accumulation of cells in a particular phase after treatment with an indazole compound suggests interference with cell cycle progression at that checkpoint.

Tier 4: Lead Optimization and SAR

The data gathered from all previous tiers feeds into the crucial process of lead optimization. Structure-Activity Relationship (SAR) studies use the potency (IC₅₀) and mechanistic data to inform the synthesis of new, improved analogues of the lead compound.[1][29] The goal is to systematically modify the chemical structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). This iterative cycle of design, synthesis, and screening is the core of modern medicinal chemistry and drug discovery.[14]

Conclusion

The biological screening of novel indazole compounds is a systematic, multi-faceted process that requires a strategic, tiered approach. By progressing from high-throughput cell viability assays to confirmatory dose-response studies, target-based secondary assays, and in-depth mechanism of action studies, researchers can efficiently identify and validate promising drug candidates. Each step is built on a foundation of scientific rationale, utilizing robust and reproducible protocols to ensure data integrity. This comprehensive screening cascade provides the critical data needed to establish structure-activity relationships and guide the intelligent design of the next generation of indazole-based therapeutics.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Standard Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. Retrieved from [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

-

High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Microplate Assays for High-Throughput Drug Screening in Cancer Research. (n.d.). BMG LABTECH. Retrieved from [Link]

-

Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. (n.d.). PubMed. Retrieved from [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]

-

Cell Cycle Analysis by Flow Cytometry. (2020). YouTube. Retrieved from [Link]

-